molecular formula C5H7IN2 B2918766 5-iodo-1,4-dimethyl-1H-pyrazole CAS No. 1420831-53-3

5-iodo-1,4-dimethyl-1H-pyrazole

Cat. No.: B2918766
CAS No.: 1420831-53-3
M. Wt: 222.029
InChI Key: VHDLQKKWVSDXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-1,4-dimethyl-1H-pyrazole is an organic compound with the molecular formula C5H7IN2 It is a derivative of pyrazole, characterized by the presence of an iodine atom at the 5-position and two methyl groups at the 1- and 4-positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1,4-dimethyl-1H-pyrazole typically involves the iodination of 1,4-dimethyl-1H-pyrazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1,4-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Cross-Coupling Reactions: Palladium or copper catalysts are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrazole derivative.

Scientific Research Applications

5-iodo-1,4-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1H-pyrazole: Similar structure but lacks the methyl groups at the 1- and 4-positions.

    5-iodo-4-isopropyl-1-methyl-1H-pyrazole: Similar structure with an isopropyl group instead of a methyl group at the 4-position.

    3,5-dimethyl-1H-pyrazole: Lacks the iodine substituent.

Uniqueness

5-iodo-1,4-dimethyl-1H-pyrazole is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new chemical and biological properties.

Properties

IUPAC Name

5-iodo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDLQKKWVSDXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.